molecular formula C20H20FN3O4S B279442 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 4-fluorobenzoate

2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 4-fluorobenzoate

Cat. No. B279442
M. Wt: 417.5 g/mol
InChI Key: MLUNMEYAMQVZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 4-fluorobenzoate, also known as DBZPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 4-fluorobenzoate is not fully understood, but it is believed to act as an antagonist of the NMDA receptor. This receptor plays a crucial role in the regulation of synaptic plasticity, learning, and memory. By blocking the NMDA receptor, 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 4-fluorobenzoate may have neuroprotective effects and could potentially be used to treat neurological disorders.
Biochemical and Physiological Effects:
2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 4-fluorobenzoate has been shown to have various biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. In animal studies, 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 4-fluorobenzoate has been shown to improve memory and learning in rats.

Advantages and Limitations for Lab Experiments

2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 4-fluorobenzoate has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor. However, it also has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 4-fluorobenzoate research, including the development of more potent and selective NMDA receptor antagonists, the exploration of 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 4-fluorobenzoate as a potential treatment for other neurological disorders, and the investigation of 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 4-fluorobenzoate as a potential anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 4-fluorobenzoate and its potential side effects.

Synthesis Methods

2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 4-fluorobenzoate can be synthesized through a multi-step process that involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. The resulting compound is then reacted with 2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethanol, which leads to the formation of 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 4-fluorobenzoate.

Scientific Research Applications

2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 4-fluorobenzoate has been studied extensively for its potential applications in various fields of research, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 4-fluorobenzoate has been investigated as a potential drug candidate for the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. In neuroscience, 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 4-fluorobenzoate has been used as a tool to study the function of certain neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) receptor. In cancer research, 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 4-fluorobenzoate has been explored as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.

properties

Molecular Formula

C20H20FN3O4S

Molecular Weight

417.5 g/mol

IUPAC Name

2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl 4-fluorobenzoate

InChI

InChI=1S/C20H20FN3O4S/c21-16-7-5-15(6-8-16)20(25)28-14-13-23-9-11-24(12-10-23)19-17-3-1-2-4-18(17)29(26,27)22-19/h1-8H,9-14H2

InChI Key

MLUNMEYAMQVZOY-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCOC(=O)C2=CC=C(C=C2)F)C3=NS(=O)(=O)C4=CC=CC=C43

Canonical SMILES

C1CN(CCN1CCOC(=O)C2=CC=C(C=C2)F)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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